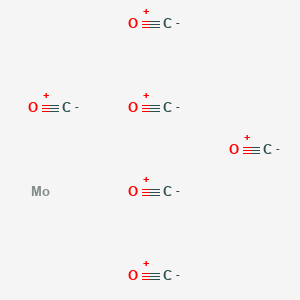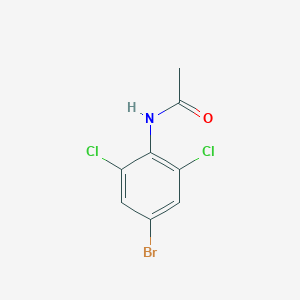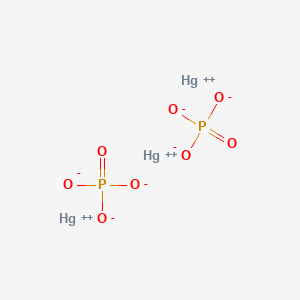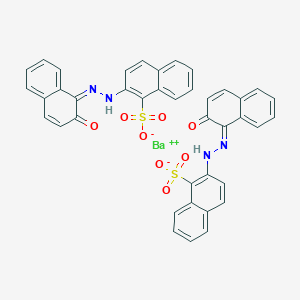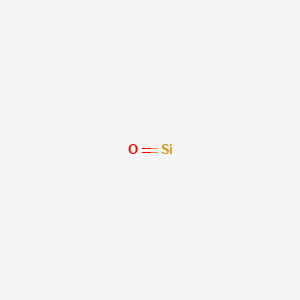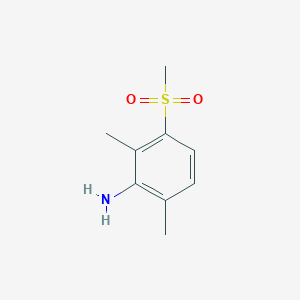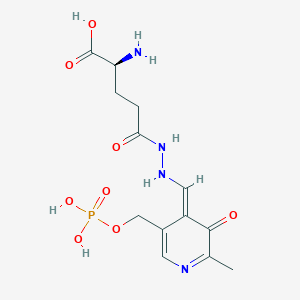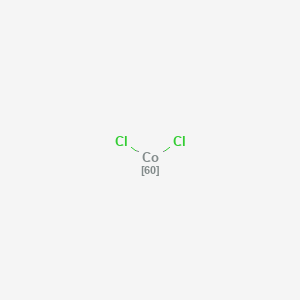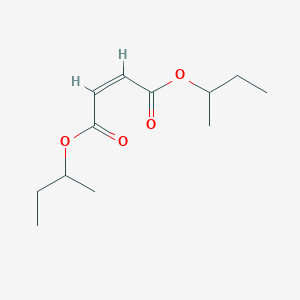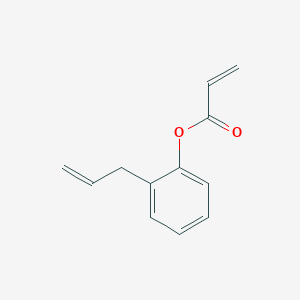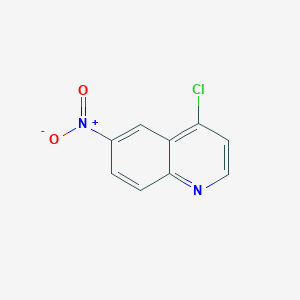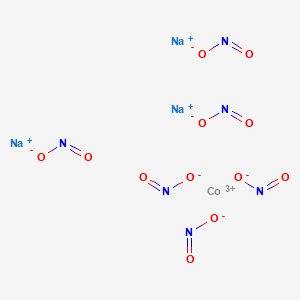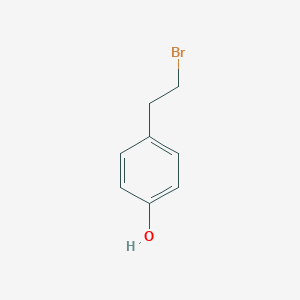![molecular formula C13H14O4 B083861 Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate CAS No. 13155-83-4](/img/structure/B83861.png)
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate is a chemical compound that has been extensively studied due to its potential applications in various fields. This compound is known for its unique molecular structure and its ability to interact with biological systems in a specific manner.
Mecanismo De Acción
The mechanism of action of Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate is not fully understood. However, it is believed to interact with biological systems through various mechanisms such as binding to specific receptors, modulating enzyme activity, and altering gene expression. The exact mechanism of action may vary depending on the specific application and the target biological system.
Efectos Bioquímicos Y Fisiológicos
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by altering the expression of various genes involved in cell survival and proliferation. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate in lab experiments is its unique molecular structure, which allows for specific interactions with biological systems. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain applications. It is also relatively unstable and can undergo degradation over time, which can affect its activity and potency.
Direcciones Futuras
There are several future directions for research involving Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate. One area of interest is the development of novel analogs with improved activity and potency. Another area of interest is the exploration of its potential applications in the treatment of various neurodegenerative diseases. Additionally, there is a need for further studies to elucidate the exact mechanism of action and the specific biological targets of this compound.
Métodos De Síntesis
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate can be synthesized through a multistep process involving various chemical reactions. The most common method involves the use of cyclohexadiene as a starting material, which undergoes a Diels-Alder reaction with maleic anhydride to form the desired compound. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
Dimethyl (Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, this compound has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic synthesis, this compound has been used as a chiral building block for the synthesis of various compounds with high enantiomeric purity.
Propiedades
Número CAS |
13155-83-4 |
|---|---|
Nombre del producto |
Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate |
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
dimethyl (1S,2S,5R,6R)-tricyclo[4.2.1.02,5]nona-3,7-diene-3,4-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-12(14)10-8-6-3-4-7(5-6)9(8)11(10)13(15)17-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8+,9- |
Clave InChI |
KGTYJEHMSCHIIN-OJOKCITNSA-N |
SMILES isomérico |
COC(=O)C1=C([C@@H]2[C@H]1[C@@H]3C[C@H]2C=C3)C(=O)OC |
SMILES |
COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC |
SMILES canónico |
COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



